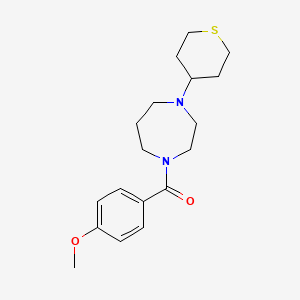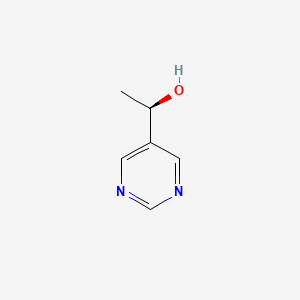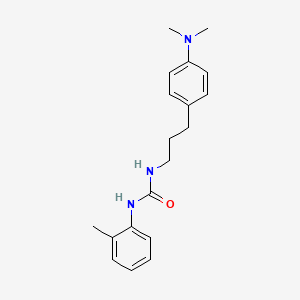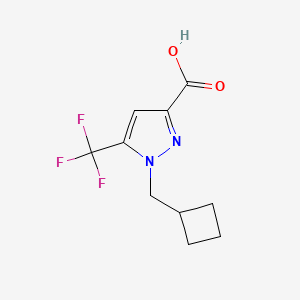![molecular formula C13H20ClN B2928271 [(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride CAS No. 2174007-75-9](/img/structure/B2928271.png)
[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride is an organic compound with a fascinating structure. This compound belongs to the class of amines, particularly secondary amines, and is often encountered in synthetic organic chemistry. The presence of an indenyl group fused to a methanamine makes it particularly interesting for a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride typically involves a multi-step synthesis starting from commercially available compounds. One common route is:
Formation of the Indanone Core: : This involves the cyclization of an aromatic compound to form the indanone structure.
Reduction: : The ketone group of the indanone is reduced to form the dihydroindenyl structure.
Amination: : Introduction of the methanamine group through reductive amination or nucleophilic substitution.
Formation of Hydrochloride Salt: : The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt, which often improves the compound’s stability and solubility.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar steps but is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride can undergo oxidation to form a variety of oxidized derivatives, often utilizing agents such as potassium permanganate or chromium trioxide.
Reduction: : It can be reduced further if needed, using reducing agents like lithium aluminum hydride.
Substitution: : The compound is reactive towards nucleophilic substitution reactions, especially on the amine group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Tetrahydrofuran (THF), methanol, dichloromethane (DCM).
Major Products
The major products formed depend on the specific reagents and reaction conditions but can include various oxygenated derivatives, reduced forms, and substituted amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, [(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride is used as a building block for more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
Biologically, this compound can be used in the study of amine transporters and receptors, providing insights into neurotransmission and related biochemical pathways.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride exerts its effects primarily through interaction with amine receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and other biological molecules. Key pathways involve the activation or inhibition of signal transduction mechanisms, influencing cellular responses and biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, [(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride stands out due to its unique structure and reactivity.
Similar Compounds
Indenamines: : These compounds share a similar indenyl group but may vary in their substitution patterns.
Methanamines: : Compounds with different alkyl or aryl groups attached to the methanamine core.
Dihydroindenyl Compounds: : These have similar core structures but may include different functional groups or side chains.
Its uniqueness lies in the specific positioning and nature of the isopropyl and methanamine groups, making it particularly suitable for certain chemical reactions and biological interactions.
Properties
IUPAC Name |
[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIKZGIICVQSSR-HTKOBJQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)
![ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2928193.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2928198.png)




![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2928209.png)
![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)
